molecular formula C16H15FO B1671339 Enofelast CAS No. 127035-60-3

Enofelast

Cat. No.: B1671339
CAS No.: 127035-60-3
M. Wt: 242.29 g/mol
InChI Key: HJGJDFXTHQBVNV-ONEGZZNKSA-N
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Description

Enofelast, also known as BI-L-239, is a chemical compound that functions as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound helps reduce the production of leukotrienes, making it a valuable compound in the study and treatment of inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enofelast involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic route and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds typically involve:

    Step 1: Formation of the core aromatic structure through Friedel-Crafts acylation.

    Step 2: Introduction of functional groups via electrophilic aromatic substitution.

    Step 3: Final modifications to achieve the desired inhibitory activity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This would include:

    Optimized Catalysts: Use of specific catalysts to enhance reaction rates.

    Controlled Environment: Maintaining precise temperature and pressure conditions.

    Purification Techniques: Employing methods such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Enofelast undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Enofelast has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and its role in leukotriene biosynthesis.

    Biology: Helps in understanding the biological pathways involving leukotrienes and their impact on inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases such as asthma and arthritis.

Mechanism of Action

Enofelast exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby mitigating inflammation. The molecular target of this compound is the active site of 5-lipoxygenase, where it binds and prevents the enzyme from catalyzing the formation of leukotrienes .

Comparison with Similar Compounds

    Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.

    MK-886: An inhibitor of leukotriene biosynthesis with a different mechanism of action.

    A-64077: A compound with similar inhibitory activity on leukotriene synthesis.

Uniqueness of Enofelast: this compound is unique due to its specific binding affinity and inhibitory potency towards 5-lipoxygenase. Its distinct chemical structure allows for effective inhibition at lower concentrations compared to some other inhibitors. Additionally, this compound’s pharmacokinetic properties make it a valuable compound for both research and potential therapeutic applications .

Properties

CAS No.

127035-60-3

Molecular Formula

C16H15FO

Molecular Weight

242.29 g/mol

IUPAC Name

4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol

InChI

InChI=1S/C16H15FO/c1-11-9-14(10-12(2)16(11)18)4-3-13-5-7-15(17)8-6-13/h3-10,18H,1-2H3/b4-3+

InChI Key

HJGJDFXTHQBVNV-ONEGZZNKSA-N

SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F

Appearance

Solid powder

Key on ui other cas no.

127035-60-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,6-dimethyl-4-(2-(4-fluorophenyl)ethenyl)phenol
BI-L 239
BI-L-239
enofelast

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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